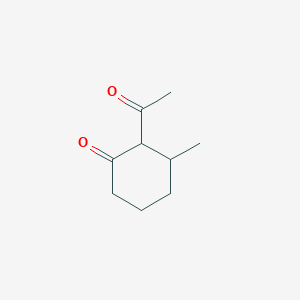![molecular formula C25H20N2O5 B13976984 benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate](/img/structure/B13976984.png)
benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a hydroxynaphthalene moiety, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate typically involves a multi-component condensation reaction. One common method involves the reaction of aldehydes, 2-naphthol, and benzyl carbamate in the presence of a catalytic amount of magnesium hydrogen sulfate under solvent-free conditions . This method is advantageous due to its high yield and the use of a heterogeneous catalyst, which can be easily separated from the reaction mixture.
Another approach involves the use of magnesium (II) 2,2,2-trifluoroacetate as a catalyst. This method also involves the condensation of aldehydes, 2-naphthol, and benzyl carbamate, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow operations and the transformation of successful homogeneous catalytic reactions into heterogeneous processes are common strategies to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its pharmacological properties, including potential use as a drug precursor.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding affinity and specificity. The carbamate moiety can also undergo hydrolysis, releasing active intermediates that can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate: Similar structure but with a methyl group instead of a benzyl group.
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Contains a similar naphthalene moiety but different functional groups.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)]-aminobenzoic acid: Another compound with a hydroxynaphthalene moiety but different substituents.
Uniqueness
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate is unique due to the combination of its benzyl, hydroxynaphthalene, and nitrophenyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C25H20N2O5 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C25H20N2O5/c28-22-15-12-18-8-4-5-9-21(18)23(22)24(19-10-13-20(14-11-19)27(30)31)26-25(29)32-16-17-6-2-1-3-7-17/h1-15,24,28H,16H2,(H,26,29) |
Clé InChI |
GIMVRKWVIVVFNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzonitrile](/img/structure/B13976906.png)
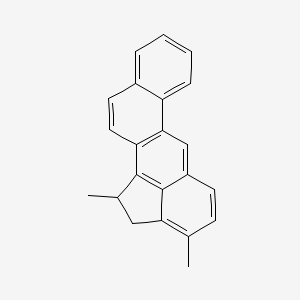
![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)
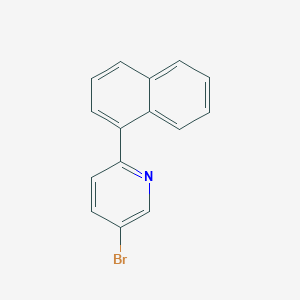
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13976929.png)
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine](/img/structure/B13976930.png)

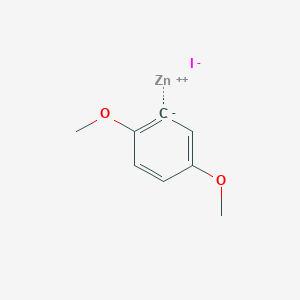
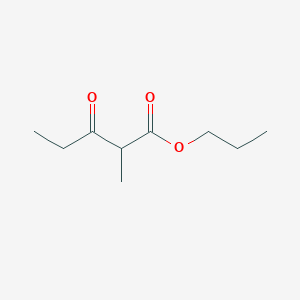
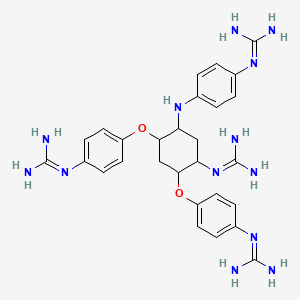
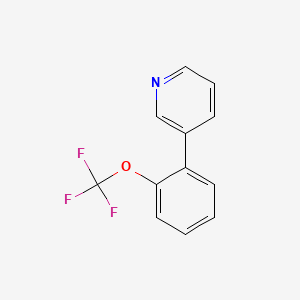
![6H-Pyrido[1,2-e][1,2,5]oxathiazine](/img/structure/B13976972.png)
